1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone
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Overview
Description
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone is an organic compound with the molecular formula C16H16O3 and a molecular weight of 256.3 g/mol . This compound is characterized by the presence of a hydroxy group, a methylbenzyl ether, and an ethanone group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-hydroxy-4-methoxybenzyl alcohol and 4-methylbenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methylbenzyl ether group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Scientific Research Applications
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
1-{2-Hydroxy-4-[(4-methylbenzyl)oxy]phenyl}-1-ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1-{2-Hydroxy-4-[(4-methoxybenzyl)oxy]phenyl}-1-ethanone and 1-{2-Hydroxy-4-[(4-ethylbenzyl)oxy]phenyl}-1-ethanone share structural similarities.
Properties
IUPAC Name |
1-[2-hydroxy-4-[(4-methylphenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11-3-5-13(6-4-11)10-19-14-7-8-15(12(2)17)16(18)9-14/h3-9,18H,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVILIEKXUQXZHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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